molecular formula C18H32O2 B1504462 Octadeca-10,12-dienoic acid

Octadeca-10,12-dienoic acid

Cat. No.: B1504462
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadeca-10,12-dienoic acid, also known as conjugated linoleic acid, is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two conjugated double bonds located at the 10th and 12th carbon atoms in the carbon chain. This compound is commonly found in various seed oils, such as sunflower and flaxseed oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadeca-10,12-dienoic acid, can be synthesized through several methods. One common laboratory method involves the hydrogenation of linoleic acid, which introduces the conjugated double bonds at the desired positions . Another approach is the organic synthesis route, where specific reagents and catalysts are used to achieve the desired configuration of the double bonds .

Industrial Production Methods

Industrially, this compound, is typically extracted from plant oils rich in this compound. Cold pressing or chemical extraction methods are employed to isolate the compound from oils such as sunflower and flaxseed oils . These methods ensure the preservation of the compound’s integrity and yield high-purity products.

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)

InChI Key

GKJZMAHZJGSBKD-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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